molecular formula C17H14N2S B12936846 Imidazole, 4,5-diphenyl-2-(vinylthio)- CAS No. 59282-91-6

Imidazole, 4,5-diphenyl-2-(vinylthio)-

Cat. No.: B12936846
CAS No.: 59282-91-6
M. Wt: 278.4 g/mol
InChI Key: ZNPJAMFOXGFCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole, 4,5-diphenyl-2-(vinylthio)- is a heterocyclic compound that features an imidazole ring substituted with two phenyl groups at positions 4 and 5, and a vinylthio group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole, 4,5-diphenyl-2-(vinylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil, ammonium acetate, and a suitable thiol in the presence of a catalyst. The reaction is usually carried out in a solvent such as glacial acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Imidazole, 4,5-diphenyl-2-(vinylthio)- undergoes various chemical reactions, including:

    Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the vinylthio group, yielding simpler imidazole derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler imidazole derivatives.

    Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

Imidazole, 4,5-diphenyl-2-(vinylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of imidazole, 4,5-diphenyl-2-(vinylthio)- involves its interaction with molecular targets such as enzymes or receptors. The vinylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Imidazole, 4,5-diphenyl-2-thiol
  • Imidazole, 4,5-diphenyl-2-(prop-2-yn-1-ylthio)
  • Imidazole, 4,5-diphenyl-2-(2-chlorovinylthio)

Uniqueness

Imidazole, 4,5-diphenyl-2-(vinylthio)- is unique due to the presence of the vinylthio group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies .

Biological Activity

Imidazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Imidazole, 4,5-diphenyl-2-(vinylthio)- (CAS No. 59282-91-6) is a notable member of this class due to its unique structural features that enhance its reactivity and biological efficacy. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of Imidazole, 4,5-diphenyl-2-(vinylthio)- is characterized by the presence of both phenyl and vinylthio groups. This combination is believed to contribute significantly to its biological activity.

PropertyValue
CAS No. 59282-91-6
Molecular Formula C18H16N2S
Molecular Weight 302.39 g/mol
IUPAC Name 4,5-diphenyl-2-(vinylthio)imidazole

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Imidazole derivatives. For instance, a study on various imidazole compounds demonstrated that modifications in the imidazole structure could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro testing of related compounds showed that some derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Specifically, one derivative was found to be two-fold more potent than ciprofloxacin with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Staphylococcus aureus .

Anti-inflammatory Activity

Imidazole compounds are also recognized for their anti-inflammatory properties. A series of novel imidazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory responses.

  • Findings : One derivative demonstrated significant anti-inflammatory effects comparable to standard treatments like diclofenac. The compound showed a reduction in pro-inflammatory mediators in macrophage cells .

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored through various studies focusing on their ability to inhibit cancer cell proliferation.

  • Research Insights : Some studies have indicated that specific imidazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, molecular docking studies revealed strong binding affinities with cancer-related targets, suggesting potential therapeutic applications .

The biological activities of Imidazole, 4,5-diphenyl-2-(vinylthio)- can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : Binding to specific receptors can modulate signaling pathways associated with inflammation and cancer progression.
  • Oxidative Stress Reduction : Some imidazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in biological systems .

Properties

CAS No.

59282-91-6

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

2-ethenylsulfanyl-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C17H14N2S/c1-2-20-17-18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h2-12H,1H2,(H,18,19)

InChI Key

ZNPJAMFOXGFCJC-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.